molecular formula C14H11N3O B11729145 (E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine

(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine

Cat. No.: B11729145
M. Wt: 237.26 g/mol
InChI Key: TWBCCENGSFOVSV-GDNBJRDFSA-N
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Description

(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceutical chemistry, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 3-phenylimidazo[1,5-a]pyridine with hydroxylamine under controlled conditions. The reaction is often catalyzed by transition metals or conducted under metal-free oxidation conditions .

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyridine derivatives, including this compound, involves large-scale cyclocondensation and oxidative cyclization reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine ring .

Scientific Research Applications

(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

(NZ)-N-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C14H11N3O/c18-15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-10,18H/b15-10-

InChI Key

TWBCCENGSFOVSV-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=N\O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=NO

Origin of Product

United States

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